molecular formula C8H17ClN2O2 B1377559 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride CAS No. 1187930-51-3

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride

Cat. No. B1377559
CAS RN: 1187930-51-3
M. Wt: 208.68 g/mol
InChI Key: ONSIDPBVDUHNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride, commonly known as APCEH, is an important organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a molecular weight of 170.6 g/mol and a melting point of 95-97°C. APCEH is an important intermediate used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of other organic compounds, such as amino acids, peptides, and nucleosides. In addition, APCEH has been used as a catalyst in the synthesis of various compounds, as well as in the preparation of organic and inorganic compounds.

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including “1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine ring was essential for chiral optimization .

Synthesis of GABAA Receptor Agonists

This compound has been used as a reactant for the synthesis of GABAA receptor agonists . GABAA receptors are a type of neurotransmitter receptor known for their fast inhibitory signaling in the brain.

Synthesis of Piperidine Derivatives

It has been used as a starting component for the synthesis of various piperidine derivatives . These derivatives have diverse pharmacological applications, including analgesic, anti-inflammatory, and anti-arrhythmic effects .

Synthesis of Selective TACE Inhibitors

This compound has been used in the synthesis of selective TACE (tumor necrosis factor-alpha converting enzyme) inhibitors . TACE inhibitors have potential applications in the treatment of various inflammatory diseases and cancers .

Synthesis of HDL-Elevating Agents

It has been used in the synthesis of HDL (high-density lipoprotein) elevating agents . These agents can potentially be used to treat cardiovascular diseases by increasing the levels of “good” cholesterol in the body .

Synthesis of α-Sulfonyl Hydroxamic Acid Derivatives

This compound has been used in the synthesis of α-sulfonyl hydroxamic acid derivatives . These derivatives have shown potential as therapeutic agents, with applications ranging from anti-cancer to anti-viral treatments .

Synthesis of Iboga-Alkaloid Family Chemicals

It has been used in the synthesis of chemicals in the Iboga-alkaloid family . These alkaloids have been studied for their potential use in treating addiction .

Peptide Synthesis

This compound has been used in peptide synthesis, forming amide bonds . This is a fundamental process in biochemistry, as peptides are essential components of proteins .

properties

IUPAC Name

ethyl 1-aminopiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-4-3-5-10(9)6-7;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSIDPBVDUHNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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